In experimental settings, UK-383367 can be dissolved in DMSO at a concentration of >30 mg/mL . It can then be added to cell cultures to assess its effects on BMP-1 activity and collagen formation. The exact concentration used would depend on the specific experimental setup.
UK-383367 is a small organic molecule with the chemical formula C15H24N4O4 and a CAS number of 348622-88-8. It is recognized primarily for its potent inhibitory activity against bone morphogenetic protein 1, which plays a crucial role in collagen processing and extracellular matrix formation. The compound exhibits an IC50 value of 44 nM, indicating its high potency and selectivity for this target over other metalloproteinases such as matrix metalloproteinases 1, 2, 3, 9, and 14 .
Due to the lack of research, the mechanism of action for this specific compound remains unknown. However, the presence of the oxadiazole ring suggests potential for various biological activities, depending on the functional groups attached. Oxadiazoles have been explored for their antibacterial, antifungal, anti-inflammatory, and anticancer properties []. The hydroxamate group might play a role in metal chelation, potentially affecting cellular processes.
As a selective inhibitor, UK-383367 interacts specifically with the active site of bone morphogenetic protein 1, blocking its enzymatic activity. The mechanism involves the formation of a complex that prevents substrate binding and subsequent proteolytic activity. While detailed reaction pathways have not been extensively documented in public literature, the compound's ability to inhibit procollagen C-proteinase suggests it may participate in reversible binding reactions typical of enzyme inhibitors.
UK-383367's primary biological activity revolves around the inhibition of bone morphogenetic protein 1. This inhibition has implications for collagen synthesis and degradation processes, making it a valuable tool in studies related to tissue engineering and fibrosis. The selectivity for bone morphogenetic protein 1 over other metalloproteinases allows researchers to investigate specific pathways without the confounding effects of broader matrix metalloproteinase inhibition .
The synthesis of UK-383367 involves multi-step organic synthesis techniques. Although specific synthetic routes are proprietary or unpublished in detail, general methods for similar compounds typically include:
For precise methodologies, researchers often refer to specialized chemical literature or proprietary synthesis protocols from suppliers .
UK-383367 is primarily used in research settings to study collagen-related disorders and tissue remodeling processes. Its applications include:
Interaction studies involving UK-383367 have demonstrated its selective binding affinity for bone morphogenetic protein 1. These studies typically employ techniques such as:
Such studies help elucidate the compound's mechanism of action and potential therapeutic applications .
UK-383367 shares structural and functional similarities with several other compounds that target matrix metalloproteinases or related enzymes. Below is a comparison highlighting its uniqueness:
Compound Name | Target | IC50 (nM) | Selectivity |
---|---|---|---|
UK-383367 | Bone Morphogenetic Protein 1 | 44 | >200-fold over MMPs |
Batimastat | Matrix Metalloproteinases | ~10 | Non-selective |
Marimastat | Matrix Metalloproteinases | ~50 | Non-selective |
SB-3CT | Matrix Metalloproteinases | ~100 | Non-selective |
Uniqueness: UK-383367 stands out due to its high selectivity for bone morphogenetic protein 1 compared to other compounds that generally inhibit multiple matrix metalloproteinases without such specificity .
Acute Toxic